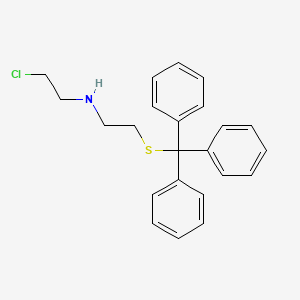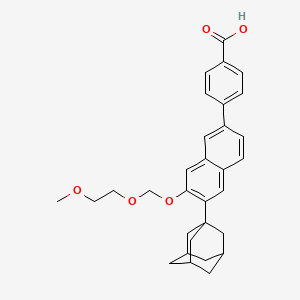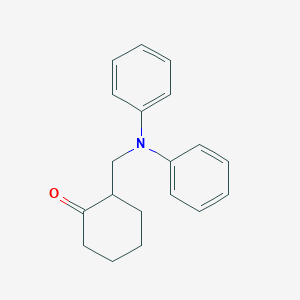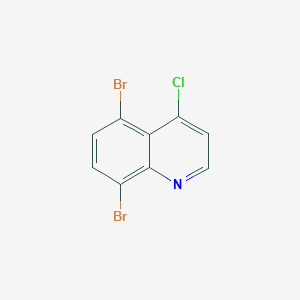
5,8-Dibromo-4-chloroquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,8-Dibromo-4-chloroquinoline is a heterocyclic aromatic compound with the molecular formula C9H4Br2ClN and a molecular weight of 321.40 g/mol . It is a derivative of quinoline, a structure known for its wide range of applications in medicinal chemistry and material science. The compound is characterized by the presence of bromine and chlorine atoms at specific positions on the quinoline ring, which significantly influences its chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,8-Dibromo-4-chloroquinoline typically involves the bromination and chlorination of quinoline derivatives. One common method includes the bromination of 4-chloroquinoline using bromine in the presence of a suitable catalyst. The reaction is usually carried out in a solvent such as chloroform or carbon tetrachloride at elevated temperatures to ensure complete bromination at the 5 and 8 positions .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and chlorination processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
5,8-Dibromo-4-chloroquinoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form quinoline N-oxides or reduction to form dihydroquinolines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in solvents like acetonitrile.
Reduction: Sodium borohydride or lithium aluminum hydride in solvents like ethanol or tetrahydrofuran (THF).
Major Products Formed
Substitution Products: Depending on the nucleophile used, products can include 5,8-diamino-4-chloroquinoline or 5,8-dimercapto-4-chloroquinoline.
Oxidation Products: Quinoline N-oxides.
Reduction Products: Dihydroquinolines.
Applications De Recherche Scientifique
5,8-Dibromo-4-chloroquinoline has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 5,8-Dibromo-4-chloroquinoline involves its interaction with various molecular targets and pathways:
Comparaison Avec Des Composés Similaires
Similar Compounds
5,8-Dibromoquinoline: Lacks the chlorine atom at the 4 position, resulting in different reactivity and biological activity.
4-Chloroquinoline: Lacks the bromine atoms at the 5 and 8 positions, leading to reduced potency in certain applications.
5,8-Difluoroquinoline: Substitutes bromine with fluorine, which significantly alters its chemical properties and biological activity.
Uniqueness
5,8-Dibromo-4-chloroquinoline is unique due to the combined presence of bromine and chlorine atoms, which confer distinct chemical reactivity and biological activity. This combination makes it a valuable compound for various applications in research and industry .
Propriétés
Formule moléculaire |
C9H4Br2ClN |
|---|---|
Poids moléculaire |
321.39 g/mol |
Nom IUPAC |
5,8-dibromo-4-chloroquinoline |
InChI |
InChI=1S/C9H4Br2ClN/c10-5-1-2-6(11)9-8(5)7(12)3-4-13-9/h1-4H |
Clé InChI |
YPLGFONCXFBQHV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C2C(=C1Br)C(=CC=N2)Cl)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


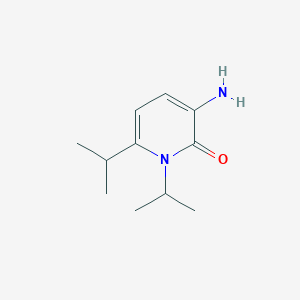
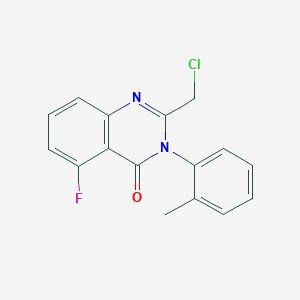
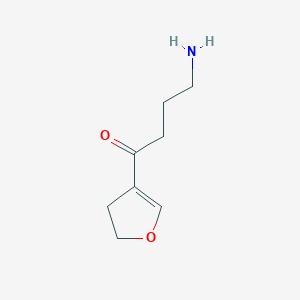

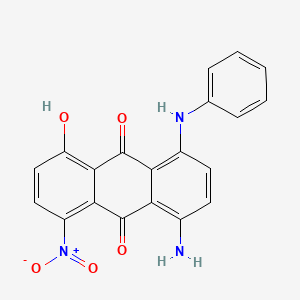
![2-{3-tert-butyl-4,6-dichloro-1H-pyrazolo[3,4-b]pyridin-1-yl}ethan-1-ol](/img/structure/B13146149.png)

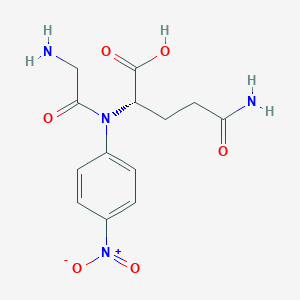
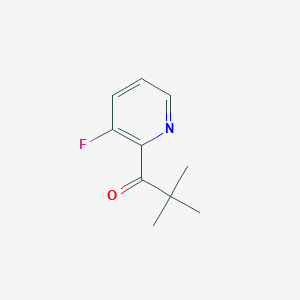

![2,3-dihydroxy-N-[(4S,5S)-2-[2-(1H-imidazol-5-yl)ethyl]-5-methyl-3-oxo-1,2-oxazolidin-4-yl]benzamide](/img/structure/B13146165.png)
